molecular formula C16H14O6 B14422156 9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- CAS No. 81944-51-6

9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy-

Cat. No.: B14422156
CAS No.: 81944-51-6
M. Wt: 302.28 g/mol
InChI Key: OUNAASURYBCECC-UHFFFAOYSA-N
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Description

9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- is a xanthone derivative characterized by its unique tricyclic structure. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- typically involves the cyclization of diaryl ketones. One common method includes the use of carboxylic acids and aldehydes under specific conditions to form the xanthone core . For instance, the cyclization of diaryl ketones can yield the desired xanthone derivative in high yields, such as 93% for 1,2,3-trimethoxy-9H-xanthen-9-one .

Industrial Production Methods

Industrial production methods for xanthone derivatives often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups to the aromatic rings .

Scientific Research Applications

9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- apart is its specific combination of hydroxyl and methoxy groups, which can influence its biological activity and chemical reactivity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .

Properties

CAS No.

81944-51-6

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

7-hydroxy-2,3,4-trimethoxyxanthen-9-one

InChI

InChI=1S/C16H14O6/c1-19-12-7-10-13(18)9-6-8(17)4-5-11(9)22-14(10)16(21-3)15(12)20-2/h4-7,17H,1-3H3

InChI Key

OUNAASURYBCECC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)O)OC)OC

Origin of Product

United States

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